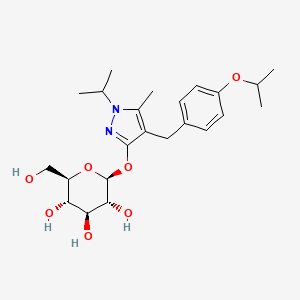
Rilapladib
Vue d'ensemble
Description
Le Rilapladib est un médicament à petite molécule développé par le biais d'une collaboration entre Human Genome Sciences et GlaxoSmithKline. Ce composé a été étudié pour son potentiel dans le traitement de l'athérosclérose et de la maladie d'Alzheimer en raison de ses propriétés anti-inflammatoires et antioxydantes .
Méthodes De Préparation
La synthèse du Rilapladib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que la synthèse implique l'utilisation de composés aromatiques fluorés et diverses stratégies de groupe protecteur pour obtenir le produit final . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse afin d'assurer un rendement et une pureté élevés, ainsi que la possibilité d'une production à grande échelle.
Analyse Des Réactions Chimiques
Le Rilapladib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut subir une dégradation oxydative, en particulier en présence d'agents oxydants forts.
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier en ce qui concerne ses cycles aromatiques. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides ou les bases forts, les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications thérapeutiques potentielles :
Chimie : En tant que composé modèle pour étudier l'inhibition de la Lp-PLA2 et ses effets sur le métabolisme lipidique.
Biologie : Étudié pour son rôle dans la modulation des voies inflammatoires et du stress oxydatif.
Médecine : Exploré comme traitement de l'athérosclérose et de la maladie d'Alzheimer. .
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la Lp-PLA2 et les voies associées.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme phospholipase A2 associée aux lipoprotéines (Lp-PLA2). Cette enzyme est associée au cholestérol des lipoprotéines de basse densité (LDL) et est impliquée dans la formation de plaques athéroscléreuses. En inhibant la Lp-PLA2, le this compound réduit la production de molécules pro-inflammatoires et oxydatives, empêchant ainsi la formation et la progression des plaques . Ce mécanisme est également considéré comme bénéfique dans la maladie d'Alzheimer en réduisant l'inflammation cérébrovasculaire et le stress oxydatif .
Applications De Recherche Scientifique
Rilapladib has been extensively studied for its potential therapeutic applications:
Chemistry: As a model compound for studying Lp-PLA2 inhibition and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.
Medicine: Explored as a treatment for atherosclerosis and Alzheimer’s disease. .
Industry: Potential applications in developing new therapeutic agents targeting Lp-PLA2 and related pathways.
Mécanisme D'action
Rilapladib exerts its effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with low-density lipoprotein (LDL) cholesterol and is involved in the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, this compound reduces the production of pro-inflammatory and oxidative molecules, thereby preventing plaque formation and progression . This mechanism is also thought to be beneficial in Alzheimer’s disease by reducing cerebrovascular inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Le Rilapladib est similaire à d'autres inhibiteurs de la Lp-PLA2 tels que le Darapladib et le SNP318. Il possède des propriétés uniques qui le distinguent de ces composés :
Propriétés
IUPAC Name |
2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGCSGCRSCFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38F5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194281 | |
| Record name | Rilapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rilapladib is a Lp-PLA2 inhibitor. Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Moreover, enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. As such, plasma Lp-PLA2 levels tend to be elevated in those individuals who are considered to be at risk of developing accelerated atherosclerosis and clinical cardiovascular events. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis. | |
| Record name | Rilapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
412950-08-4 | |
| Record name | Rilapladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412950-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilapladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rilapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILAPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















